molecular formula C10H5Cl3FNO B13683393 2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone

2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone

Cat. No.: B13683393
M. Wt: 280.5 g/mol
InChI Key: HXPVUQILLDFQLB-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H5Cl3FNO It is characterized by the presence of a trichloromethyl group, a fluoro-substituted indole ring, and a ketone functional group

Preparation Methods

The synthesis of 2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone typically involves multiple steps. One common method includes the reaction of a compound containing a trichloromethyl group with a fluoro-substituted indole derivative. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride. Conversely, the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include sodium hydride, sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone can be compared to other similar compounds, such as:

    2,2,2-Trichloro-1-(4-fluoro-3-phenyl)ethanone: Similar in structure but with a phenyl group instead of an indole ring.

    2,2,2-Trichloro-1-(4-chloro-3-indolyl)ethanone: Contains a chloro-substituted indole ring instead of a fluoro-substituted one.

    2,2,2-Trichloro-1-(4-fluoro-3-pyridyl)ethanone: Features a pyridyl ring instead of an indole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H5Cl3FNO

Molecular Weight

280.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(4-fluoro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H5Cl3FNO/c11-10(12,13)9(16)5-4-15-7-3-1-2-6(14)8(5)7/h1-4,15H

InChI Key

HXPVUQILLDFQLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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